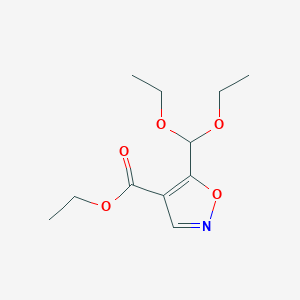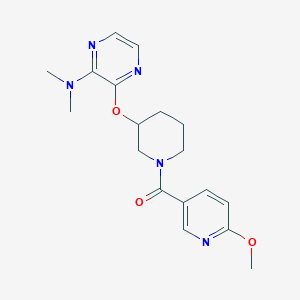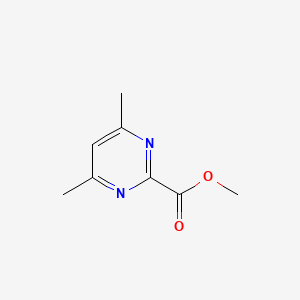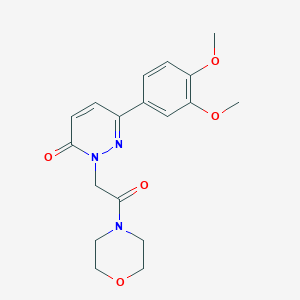
Ethyl 1-(cyclooctylmethyl)-4-oxopiperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(cyclooctylmethyl)-4-oxopiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine-based compounds. It is also known by its chemical formula C16H25NO3. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Applications De Recherche Scientifique
Ethyl 1-(cyclooctylmethyl)-4-oxopiperidine-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to possess significant analgesic and anti-inflammatory properties, making it a promising candidate for the development of new painkillers. Additionally, it has been shown to exhibit potent anticonvulsant activity, indicating its potential use in the treatment of epilepsy.
Mécanisme D'action
The mechanism of action of Ethyl 1-(cyclooctylmethyl)-4-oxopiperidine-3-carboxylate is not fully understood. However, it has been proposed that the compound acts as a positive allosteric modulator of the GABA-A receptor, which is a key neurotransmitter receptor involved in the regulation of pain and seizure activity.
Effets Biochimiques Et Physiologiques
Studies have shown that Ethyl 1-(cyclooctylmethyl)-4-oxopiperidine-3-carboxylate exhibits potent analgesic, anti-inflammatory, and anticonvulsant effects. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Ethyl 1-(cyclooctylmethyl)-4-oxopiperidine-3-carboxylate is its high potency and selectivity for the GABA-A receptor. This makes it a valuable tool for studying the role of this receptor in pain and seizure regulation. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its availability for certain research applications.
Orientations Futures
There are several potential future directions for research on Ethyl 1-(cyclooctylmethyl)-4-oxopiperidine-3-carboxylate. One area of interest is the development of new painkillers and anticonvulsants based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine. Finally, the development of more efficient synthesis methods may help to increase the availability of this compound for research purposes.
Méthodes De Synthèse
The synthesis of Ethyl 1-(cyclooctylmethyl)-4-oxopiperidine-3-carboxylate involves the reaction of cyclooctylmethylamine with ethyl acetoacetate in the presence of a catalyst such as sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain the final product in high purity.
Propriétés
IUPAC Name |
ethyl 1-(cyclooctylmethyl)-4-oxopiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3/c1-2-21-17(20)15-13-18(11-10-16(15)19)12-14-8-6-4-3-5-7-9-14/h14-15H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRAAVFPJUSOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCC1=O)CC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(cyclooctylmethyl)-4-oxopiperidine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3-Bromophenyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2807069.png)


![5-amino-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2807072.png)


![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2807077.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2807079.png)


![3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807087.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2807090.png)